2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid
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Overview
Description
2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid is an organic compound with the molecular formula C16H16FNO2 and a molecular weight of 273.3 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexyl-6-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexylquinoline-4-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-fluoroquinoline-4-carboxylic acid: Lacks the cyclohexyl group, potentially altering its physical and chemical properties.
2-cyclohexyl-6-chloroquinoline-4-carboxylic acid: Substitution of fluorine with chlorine can lead to different reactivity and applications.
Uniqueness
2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid is unique due to the presence of both the cyclohexyl and fluorine groups, which can influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
897561-42-1 |
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Molecular Formula |
C16H16FNO2 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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